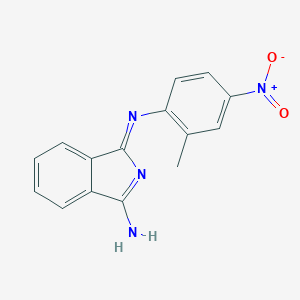
1-({4-Nitro-2-methylphenyl}imino)-3-iminoisoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({4-Nitro-2-methylphenyl}imino)-3-iminoisoindoline, also known as NMI-118, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of isoindoline derivatives and has shown promising results in several studies.
Wirkmechanismus
The mechanism of action of 1-({4-Nitro-2-methylphenyl}imino)-3-iminoisoindoline is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the activity of the pro-inflammatory cytokine, TNF-α, which is involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of the pro-inflammatory cytokine, TNF-α, which is involved in the pathogenesis of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-({4-Nitro-2-methylphenyl}imino)-3-iminoisoindoline is its potential use as an anti-cancer and anti-inflammatory agent. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-({4-Nitro-2-methylphenyl}imino)-3-iminoisoindoline. One potential direction is to further investigate its anti-cancer activity and its potential use in cancer therapy. Additionally, studies could explore the potential use of this compound as an anti-inflammatory agent in other diseases such as multiple sclerosis and psoriasis. Further research could also focus on improving the solubility of this compound in aqueous solutions to make it more accessible for use in experiments.
Synthesemethoden
The synthesis of 1-({4-Nitro-2-methylphenyl}imino)-3-iminoisoindoline involves the reaction of 4-nitro-2-methylaniline with isatin in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-({4-Nitro-2-methylphenyl}imino)-3-iminoisoindoline has been studied for its potential use in cancer research. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent in various diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C15H12N4O2 |
|---|---|
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
3-(2-methyl-4-nitrophenyl)iminoisoindol-1-amine |
InChI |
InChI=1S/C15H12N4O2/c1-9-8-10(19(20)21)6-7-13(9)17-15-12-5-3-2-4-11(12)14(16)18-15/h2-8H,1H3,(H2,16,17,18) |
InChI-Schlüssel |
LENOKGWQFDDHLU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=C2C3=CC=CC=C3C(=N2)N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=C2C3=CC=CC=C3C(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254881.png)
![6-bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B254883.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B254884.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254889.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254891.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254892.png)
![1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254894.png)

![1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254896.png)
![1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B254897.png)
![5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254903.png)

